Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)-
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Overview
Description
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a compound belonging to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a hydroxyamino group and an oxoethyl group attached to the nitrogen atom, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- typically involves the reaction of octanoic acid with hydroxylamine under controlled conditions. The process can be summarized as follows:
Formation of Octanoyl Chloride: Octanoic acid is first converted to octanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with Hydroxylamine: The octanoyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine or triethylamine to yield Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the oxoethyl group can participate in various chemical interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Octanamide, N,N-bis(2-hydroxyethyl)-: Similar structure but with two hydroxyethyl groups.
N-phenylacetyl-N-(2,6-dimethylphenyl)hydroxylamine: Another hydroxamic acid derivative with different substituents.
Uniqueness
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73912-91-1 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]octanamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-6-7-9(13)11-8-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
BDTCDMGMHCHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)NO |
Origin of Product |
United States |
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